6-Methylsalicylic Acid

Biosynthesis Metabolic Engineering Mycobacterium fortuitum

Fungal polyketide research is constrained by limited access to authentic biosynthetic intermediates. 6-Methylsalicylic acid (6-MSA) solves this as the model polyketide, produced by 6-MSAS reconstituted in E. coli & S. cerevisiae. • Specific substrate for 6-methylsalicylate decarboxylase (KM=0.04 mM) for patulin inhibitor screening. • Direct precursor for m-cresol, maduropeptin, and neocarzinostatin synthesis. • Ortho-methyl substitution enables selective functionalization inaccessible to other salicylic acid isomers. ≥98% purity with full analytical documentation.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 567-61-3
Cat. No. B161883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylsalicylic Acid
CAS567-61-3
Synonyms2,6-Cresotic Acid; 6-Methylsalicylic Acid; 6-MSA; NSC 403256; 6-hydroxy-o-Toluic Acid
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyHCJMNOSIAGSZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylsalicylic Acid (CAS 567-61-3): Defining Molecular Identity and Role in Polyketide Biosynthesis


6-Methylsalicylic acid (6-MSA) is a monohydroxybenzoic acid, specifically a salicylic acid derivative where a methyl group substitutes the hydrogen ortho to the carboxylic acid group [1]. It is a key polyketide intermediate in fungi and actinomycetes [2], functioning as the core structural unit in the biosynthesis of numerous secondary metabolites, including antibiotics (chlorothricin, maduropeptin, neocarzinostatin) and the mycotoxin patulin [3]. The compound's role as a biosynthetic precursor, rather than a direct active agent, is its most significant differentiator from non-methylated analogs like salicylic acid [4].

Why Salicylic Acid and Other Analogs Cannot Substitute for 6-Methylsalicylic Acid in Key Applications


Generic substitution is not viable due to 6-MSA's unique dual role as both a specialized substrate for specific enzymes and a critical biosynthetic building block. Unlike its parent compound, salicylic acid, 6-MSA is synthesized via a dedicated polyketide synthase (6-MSAS) and is further processed by a specific decarboxylase to yield m-cresol, a precursor to the mycotoxin patulin [1]. This metabolic pathway is distinct and not shared by other salicylic acid isomers or simple analogs like orsellinic acid, which are processed by different enzymes [2]. Furthermore, the ortho-methyl group provides steric and electronic effects that alter its binding affinity to certain enzymes and its physical properties compared to analogs like 6-ethylsalicylic acid [3]. These factors collectively dictate its specific utility in metabolic engineering, natural product synthesis, and as a research tool for studying fungal secondary metabolism [4].

Quantitative Differentiation of 6-Methylsalicylic Acid (CAS 567-61-3) from Analogs: An Evidence-Based Guide for Procurement


Distinct Biosynthetic Pathway: 18-Fold Higher Incorporation of Radiolabel Compared to Salicylic Acid in Mycobacterium

A 1971 study using sodium acetate-2-14C to trace biosynthesis in Mycobacterium fortuitum demonstrated a stark divergence in the metabolic pathways for 6-methylsalicylic acid (6-MSA) and its closest analog, salicylic acid. The study quantified that 6-MSA was observed to be 18 times more radioactive than salicylic acid [1]. This quantitative difference strongly suggests that the biosynthesis of the two acids proceeds via totally differing routes, confirming that 6-MSA is not merely a methylated derivative of salicylic acid but is produced by a distinct enzymatic machinery [1].

Biosynthesis Metabolic Engineering Mycobacterium fortuitum

Enzymatic Processing: Substrate Specificity for 6-Methylsalicylate Decarboxylase

The enzyme 6-methylsalicylate decarboxylase (EC 4.1.1.52) exhibits high specificity for its native substrate, 6-methylsalicylic acid. Kinetic data from BRENDA shows a Michaelis constant (KM) of 0.04 mM for 6-MSA in Penicillium griseofulvum [1]. This enzyme, a key step in the biosynthesis of the mycotoxin patulin, discriminates against close structural analogs. For example, the KM value for 6-ethylsalicylic acid is 0.007 mM, while for orsellinic acid, a key polyketide with an additional hydroxyl group, the KM is 0.1 mM [1]. The enzyme shows negligible activity (6%) with 3-bromoorsellinic acid [2].

Enzymology Fungal Metabolism Patulin Biosynthesis

Antifungal Bioactivity: In Vitro Efficacy Against Key Plant Pathogens

While many salicylic acid derivatives exhibit antifungal properties, 6-MSA has demonstrated specific and potent activity in direct comparative assays. A study on metabolites from the fungus Peltaster fructicola found that 6-MSA showed strong antifungal properties against Botryosphaeria dothidea, B. obtusa, Colletotrichum gloeosporioides, and C. acutatum in vitro [1]. Critically, prior treatment of apple fruit with 6-MSA reduced infection by C. acutatum [1]. In contrast, a broader study on salicylic acid and related compounds found that 6-MSA was inactive as a metabolic stimulant in rats, whereas salicylic acid and several cresotic acid isomers (3-, 4-, and 5-methylsalicylic acid) increased oxygen consumption [2]. This highlights that 6-MSA's bioactivity profile is distinct, with a notable niche in antifungal applications against specific phytopathogens.

Antifungal Agriculture Plant Pathology

Role as a Biosynthetic Precursor: A Central Node in the Production of High-Value Polyketides

6-MSA is not merely an end product but a critical biosynthetic intermediate. It serves as the direct precursor to m-cresol via decarboxylation [1] and is a building block for a vast array of complex natural products. In contrast to salicylic acid, which is generally a terminal metabolite or a component of plant defense signaling, 6-MSA is a core structural unit in the biosynthesis of several classes of antibiotics and anticancer agents [2]. This includes the enediyne antitumor antibiotics (maduropeptin, neocarzinostatin), the spirotetronate antibiotic chlorothricin, and the mycotoxin patulin [2]. Furthermore, heterologous expression of 6-methylsalicylic acid synthase (6-MSAS) in E. coli and S. cerevisiae has been successfully used to engineer the production of 6-MSA and its derivatives in these hosts, a feat not achievable with other salicylic acid pathways [3].

Natural Product Synthesis Polyketide Synthase Metabolic Engineering

Physical and Solubility Profile: Implication for Handling and Formulation

6-Methylsalicylic acid (6-MSA) exhibits a distinct physical profile compared to its parent compound, salicylic acid. 6-MSA is reported to have a melting point range of 141.5–142 °C, which is lower than the melting point of salicylic acid (158–161 °C) [1]. More importantly, 6-MSA is characterized as a very hydrophobic molecule, practically insoluble in water, but soluble in basic water and polar organic solvents like methanol, ethanol, and DMSO . This solubility profile is a direct consequence of the ortho-methyl group increasing hydrophobicity and differs from salicylic acid, which has greater water solubility. This difference is critical for experimental design, as it dictates the appropriate solvents for stock solutions and influences its behavior in biological assays.

Physicochemical Properties Formulation Analytical Chemistry

6-Methylsalicylic Acid (CAS 567-61-3): Top Application Scenarios Derived from Differentiation Evidence


Metabolic Engineering of Polyketide Production in Heterologous Hosts

6-Methylsalicylic acid (6-MSA) is the quintessential model polyketide for engineering heterologous production systems. Its unique biosynthetic pathway, driven by the dedicated 6-methylsalicylic acid synthase (6-MSAS), has been successfully reconstituted in E. coli and S. cerevisiae [1]. This established platform makes 6-MSA the ideal starting point for researchers aiming to produce novel polyketides or to study the fundamentals of iterative type I PKS function. Using 6-MSA as a building block or its synthase as a tool, labs can explore the production of higher-value derivatives like chlorothricin and neocarzinostatin in tractable microbial systems [2]. The distinct biosynthesis, separate from that of salicylic acid [3], ensures that research findings are specific to the polyketide pathway.

Enzymology and Inhibitor Screening for Fungal Mycotoxin Pathways

6-MSA is an essential substrate for studying and targeting the patulin biosynthetic pathway. The enzyme 6-methylsalicylate decarboxylase (EC 4.1.1.52) shows specific kinetic properties, with a KM of 0.04 mM for its natural substrate, 6-MSA, which is distinct from its affinity for analogs like 6-ethylsalicylic acid (KM = 0.007 mM) and orsellinic acid (KM = 0.1 mM) [4]. This quantifiable specificity makes 6-MSA the only appropriate substrate for high-throughput screening assays designed to discover inhibitors of this decarboxylase, a validated target for mitigating patulin contamination in food and feed. Using an incorrect analog would yield false negatives and invalidate the screening effort.

Agricultural Biocontrol and Plant-Fungal Interaction Studies

6-MSA offers a unique tool for plant pathologists and agricultural researchers. Unlike its broad-spectrum analog salicylic acid, 6-MSA has demonstrated specific and potent antifungal activity against a range of destructive phytopathogens, including Botryosphaeria dothidea and Colletotrichum acutatum, both in vitro and in planta [5]. This specific efficacy profile, combined with its natural occurrence as a fungal metabolite, positions 6-MSA as a promising lead compound for developing targeted biocontrol agents. Its activity is distinct from the general metabolic stimulation caused by other methylsalicylic acid isomers [6], making it a more precise molecular probe for dissecting defense signaling and pathogen virulence mechanisms.

Synthesis of Complex Natural Products and Antibiotic Scaffolds

In synthetic organic chemistry, 6-MSA is a privileged starting material due to its role as a core structural unit in a wide array of bioactive natural products. It serves as a direct precursor for synthesizing m-cresol [7] and can be used as a building block in the total synthesis of complex molecules like the enediyne anticancer antibiotics (maduropeptin, neocarzinostatin) and the antibiotic terreic acid [2]. Its unique substitution pattern—a hydroxyl and carboxylic acid group ortho to a methyl group—provides a distinct chemical handle for selective functionalization that is not available with other salicylic acid isomers. For medicinal chemists, this enables the construction of diverse, biologically relevant scaffolds that would be inaccessible from other, simpler benzoic acid derivatives.

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